![molecular formula C13H16BrN B13310563 7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13310563.png)
7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-Bromophenyl)methyl]-7-azabicyclo[221]heptane is a bicyclic compound with a bromophenyl group attached to a nitrogen-containing azabicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane typically involves the reaction of a bromophenylmethyl halide with a bicyclic amine. One common method is the nucleophilic substitution reaction where the bromophenylmethyl halide reacts with 7-azabicyclo[2.2.1]heptane in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Oxidized derivatives of the compound
Reduction: Reduced derivatives with hydrogenated bromophenyl group
Substitution: Substituted derivatives with various nucleophiles
Scientific Research Applications
7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Azabicyclo[4.1.0]heptane: A structurally related compound with similar bicyclic framework but lacking the bromophenyl group.
7-[(4-Bromophenyl)sulfonyl]-1-methyl-7-azabicyclo[4.1.0]hept-3-ene: Another related compound with a sulfonyl group instead of a simple bromophenyl group.
Uniqueness
7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H16BrN |
|---|---|
Molecular Weight |
266.18 g/mol |
IUPAC Name |
7-[(4-bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H16BrN/c14-11-3-1-10(2-4-11)9-15-12-5-6-13(15)8-7-12/h1-4,12-13H,5-9H2 |
InChI Key |
PIZDCZOUWSCCBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1N2CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


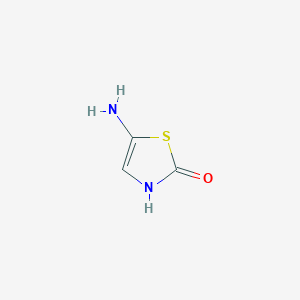


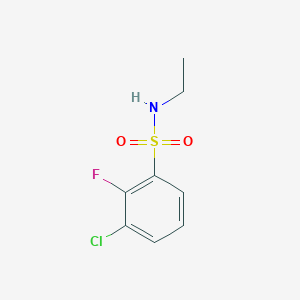
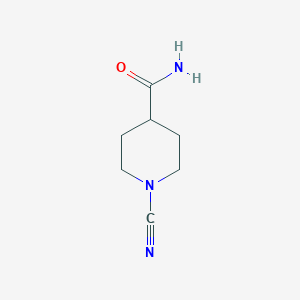
![2,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13310533.png)
![1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13310550.png)
![4-Chloro-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13310555.png)
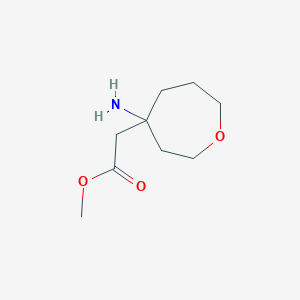
![N-[1-(4-chlorophenyl)propyl]cyclopropanamine](/img/structure/B13310575.png)

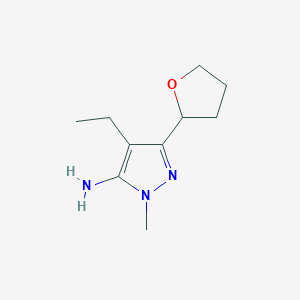
![3-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13310601.png)
![4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol](/img/structure/B13310609.png)
